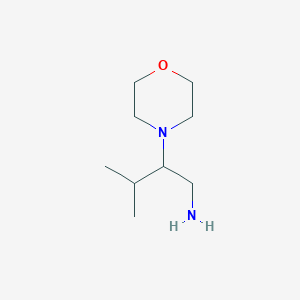

3-Methyl-2-morpholin-4-yl-butylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methyl-2-morpholin-4-yl-butylamine” is a biochemical used for proteomics research . Its molecular formula is C9H20N2O and it has a molecular weight of 172.27 .

Synthesis Analysis

The synthesis of morpholines, which includes “3-Methyl-2-morpholin-4-yl-butylamine”, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “3-Methyl-2-morpholin-4-yl-butylamine” is defined by its molecular formula, C9H20N2O . Further structural analysis would require more specific information such as spectroscopic data.科学的研究の応用

Neurokinin-1 Receptor Antagonism

One application involves an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, indicating potential relevance in treating emesis and depression. The construction of this compound involved thermal rearrangement, showcasing its efficacy in pre-clinical tests for these conditions (Harrison et al., 2001).

Synthesis of Morpholine Derivatives

Another application is found in the synthesis of functional morpholine dione derivatives of lysine, highlighting the chemical's role in creating novel compounds through a four-step reaction process. These derivatives were characterized using various spectroscopic techniques, demonstrating the compound's utility in chemical synthesis (Lu De-da, 2015).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis

The compound also finds application in the synthesis of DPC 963, a second-generation NNRTI (non-nucleoside reverse transcriptase inhibitor) drug candidate. This showcases the compound's potential in drug discovery, particularly in the treatment of HIV-1 (Kauffman et al., 2000).

Catalysis in Chemical Reactions

It is also involved in catalytic reactions with allenes and active methylene compounds, leading to adduct formation. This application highlights its role in facilitating complex chemical reactions, potentially useful in synthetic chemistry (Baker & Cook, 1976).

Synthesis of Antimicrobials

Furthermore, the compound is used in synthesizing potent antimicrobials, including arecoline derivatives. This application indicates its importance in medicinal chemistry for developing new treatments against microbial infections (Kumar, Sadashiva & Rangappa, 2007).

作用機序

Target of Action

3-Methyl-2-morpholin-4-yl-butylamine is a derivative of morpholine . Morpholine derivatives have been found to have a wide variety of pharmacological activities . .

Mode of Action

The mode of action of morpholine derivatives can vary depending on the specific derivative and its targets . For instance, some morpholine derivatives act as irreversible tyrosine-kinase inhibitors with activity against HER-2, EGFR, and ErbB-4 . .

Biochemical Pathways

Morpholine derivatives can affect a variety of biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

The molecular weight of 3-Methyl-2-morpholin-4-yl-butylamine is 172.27 , which could potentially influence its pharmacokinetic properties.

Result of Action

Morpholine derivatives can have a variety of effects depending on their specific targets and mode of action .

特性

IUPAC Name |

3-methyl-2-morpholin-4-ylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZCEYDTUIJKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-morpholin-4-yl-butylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986282.png)

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)

![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)